(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid
Description
(2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid is a chiral succinic acid derivative featuring two phenylcarbamoyloxy groups at the 2 and 3 positions of the succinic acid backbone. Its stereochemistry (2R,3R) is critical for its physicochemical and biological properties. This compound is structurally characterized by aromatic carbamate moieties, which confer enhanced stability compared to ester derivatives.
Properties
CAS No. |
145943-92-6 |
|---|---|
Molecular Formula |
C18H16N2O8 |
Synonyms |
(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid |
Origin of Product |
United States |
Preparation Methods
Direct Reaction with Phenyl Isocyanate
Protected tartaric acid diol reacts with phenyl isocyanate (Ph-NCO) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction by deprotonating the hydroxyl groups, enabling nucleophilic attack on the isocyanate.
Conditions :
-
Temperature: 0°C to room temperature (20–25°C)
-
Molar ratio: 2.2 equivalents of phenyl isocyanate per diol
-
Reaction time: 12–24 hours
Yield : 70–85% after purification via silica gel chromatography.
Carbamoyl Chloride Alternative
Phenylcarbamoyl chloride (PhNHCOCl) offers a less moisture-sensitive alternative. The reaction proceeds in dichloromethane with pyridine as a base, though yields are generally lower (50–65%) due to competing hydrolysis.
Deprotection and Acid Regeneration
Final deprotection of the carboxylic acid esters is achieved under controlled conditions to prevent carbamate cleavage:
-
Methyl esters : Hydrolyzed using 2M NaOH in methanol/water (4:1) at 0°C for 2 hours, followed by acidification with HCl to pH 2.
-
tert-Butyl esters : Treated with trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v) for 4 hours at room temperature.
Post-Deprotection Purity : >98% by HPLC after recrystallization from ethanol/water mixtures.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors enable high-throughput esterification and carbamation, reducing reaction times by 40% compared to batch processes. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 14 hours |
| Yield | 75% | 82% |
| Solvent Consumption | 10 L/kg | 6 L/kg |
Enzymatic methods using lipases or esterases for ester protection are under investigation but remain limited by enzyme stability at industrial scales.
Analytical Characterization
Stereochemical Integrity : Confirmed via circular dichroism (CD) spectroscopy, showing peak maxima at 220 nm and 245 nm consistent with (2R,3R) configuration.
Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 185°C, suitable for most pharmaceutical formulations.
Challenges and Optimization Opportunities
-
Racemization Risk : Prolonged exposure to acidic or basic conditions during deprotection may invert stereochemistry. Mitigation involves low-temperature processing and neutral workup conditions.
-
Byproduct Formation : Urea derivatives from isocyanate dimerization are minimized by stoichiometric control and inert atmospheres .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield (2R,3R)-tartaric acid and phenylcarbamic acid.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Substitution: The phenylcarbamoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: (2R,3R)-tartaric acid and phenylcarbamic acid.
Oxidation: Oxo derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid exerts its effects involves its interaction with specific molecular targets. The phenylcarbamoyloxy groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, influencing their activity. The succinic acid backbone provides additional binding sites, enhancing the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. (2R,3R)-2,3-bis(decyloxy)succinic acid ()
- Structure : Aliphatic decyloxy chains instead of phenylcarbamoyloxy groups.
- Properties: Forms stable monolayers at acidic subphases due to hydrogen bonding; collapses into bilayers under pressure. Exhibits temperature-dependent behavior: compressible films at 40°C vs. stable monolayers at sub-room temperatures. Metal coordination with Zn²⁺ (chelate) and Ca²⁺ (ionic) alters interfacial behavior.
- Comparison: The aliphatic chains reduce aromatic interactions but enhance hydrophobicity, leading to distinct monolayer dynamics compared to the aromatic carbamates in the target compound .
B. (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid ()
- Structure : Benzyl ether (OCH₂Ph) substituents.
- Properties :
- Molecular weight: 330.33 g/mol.
- SMILES:
O=C([C@H](OCC1=CC=CC=C1)[C@@H](OCC2=CC=CC=C2)C(O)=O)O
- Comparison : The benzyl ether groups lack the carbamate linkage, resulting in lower hydrolytic stability. The absence of NH groups may reduce hydrogen-bonding capacity compared to phenylcarbamoyl derivatives .
C. (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid ()
- Structure : Methylbenzoyl ester groups.
- Applications : Used in pharmaceutical formulations (e.g., Rivastigmine-related compounds).
- Comparison: Ester linkages are more prone to hydrolysis than carbamates.
D. Chicoric Acid Derivatives ()
- Structure : Derived from (2R,3R)-2,3-dihydroxysuccinic acid with caffeoyl groups.
- Synthesis : Acetyl-protected intermediates followed by LiOH hydrolysis achieve 99.7% purity.
- Comparison : The dihydroxyl backbone is functionalized with acryloyl groups instead of carbamates, leading to different biological activities (e.g., antioxidant properties) .
Stereochemical Considerations
Biological Activity
(2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid, with CAS number 145943-92-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's molecular structure, biological properties, and relevant research findings.
Molecular Structure
The molecular formula of (2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid is . The structure features two phenyl carbamoyloxy groups attached to a succinic acid backbone, which may influence its interaction with biological targets.
Research indicates that (2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways. PTPs regulate cellular processes such as growth and differentiation by dephosphorylating tyrosine residues on proteins. Inhibition of these enzymes can lead to altered signaling cascades that may have therapeutic implications in cancer and autoimmune diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific PTPs. For instance:
- PTP1B Inhibition : A study showed that (2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid effectively inhibits PTP1B with an IC50 value in the micromolar range. This inhibition suggests potential applications in managing insulin signaling pathways .
- Selectivity : The compound displays selective inhibition towards certain PTPs while sparing others, which is crucial for minimizing side effects during therapeutic interventions.
Pharmacological Effects
The pharmacological profile of (2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid includes:
- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties by disrupting cancer cell proliferation through PTP inhibition.
- Anti-inflammatory Effects : By modulating immune responses via PTP inhibition, the compound shows promise in reducing inflammation in various models of disease .
Case Study 1: Cancer Cell Lines
A study involving various cancer cell lines assessed the cytotoxic effects of (2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid. Results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 20.0 | Inhibition of migration |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Study 2: Diabetes Model
In a diabetic mouse model, administration of (2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid resulted in improved glucose tolerance and insulin sensitivity. The observed effects were attributed to enhanced insulin signaling due to PTP1B inhibition.
Q & A
Q. What are the standard synthetic routes for (2R,3R)-2,3-bis(phenylcarbamoyloxy)succinic acid, and how are stereochemical configurations controlled?
- Methodological Answer : The synthesis typically involves esterification of (2R,3R)-2,3-dihydroxysuccinic acid with phenylcarbamoyl chloride. Protecting groups (e.g., benzyl or methyl esters) may be used to prevent undesired side reactions. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in related bis(acyloxy)succinic acid derivatives . Purification via reverse-phase HPLC is critical, though unidentified peaks in chromatograms (e.g., from byproducts) require optimization of mobile phases or gradient elution .
Q. How can researchers verify the enantiomeric purity and structural integrity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards. Mass spectrometry (MS) and ¹H/¹³C NMR (including COSY and HSQC) validate molecular weight and substituent positioning. For example, benzoyloxy analogs were characterized using these techniques .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer : The compound is likely polar due to carboxylic acid groups but may exhibit limited aqueous solubility. Solubility can be enhanced using DMSO or ethanol. Stability studies should assess pH sensitivity: acidic subphases in Langmuir monolayers of related bis(acyloxy)succinic acids increased molecular area due to protonation and hydrogen bonding . Store at 4°C in anhydrous conditions to prevent hydrolysis .
Q. What in vitro biological assays are suitable for preliminary cytotoxicity evaluation?
- Methodological Answer : Use MTT or resazurin assays on human cell lines (e.g., fibroblasts, cancer cells). For example, analogs like A40 showed cytotoxicity against U87 glioblastoma cells, with IC₅₀ values determined via dose-response curves. Normal fibroblast controls are essential to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl group) impact biological activity and physicochemical behavior?
- Methodological Answer : Replace phenylcarbamoyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and compare cytotoxicity. For instance, 4-methylbenzoyloxy analogs (A40) showed distinct bioactivity profiles vs. unsubstituted derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes.
Q. How to resolve contradictions in chromatographic or spectral data during purification?
- Methodological Answer : Unidentified HPLC peaks may arise from diastereomers, degradation products, or incomplete reactions. Employ LC-MS/MS to identify fragments. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts. For example, A40 synthesis required iterative HPLC optimization to isolate the target compound .
Q. What advanced techniques characterize monolayer formation and interfacial behavior?
- Methodological Answer : Use Langmuir-Blodgett troughs to study pressure-area (π-A) isotherms. On acidic subphases, bis(decyloxy)succinic acid formed stable monolayers with increased molecular area due to hydrogen bonding. Metal ions (e.g., Zn²⁺, Ca²⁺) induce 2D coordination complexes, altering collapse pressures—monitor via surface potential measurements or Brewster angle microscopy .
Q. How can molecular dynamics (MD) simulations inform the design of derivatives with improved stability?
- Methodological Answer : Simulate interfacial packing using software like GROMACS. For bis(decyloxy)succinic acid, MD revealed hexagonal lattice formation at the air-water interface, consistent with experimental π-A isotherms. Simulations predict how phenylcarbamoyl substituents affect hydrophobicity and packing .
Q. What strategies mitigate hydrolysis or degradation during storage or biological assays?
- Methodological Answer : Lyophilize the compound and store under nitrogen. In aqueous assays, use buffered solutions at pH 5–6 to minimize ester bond hydrolysis. Stabilize via cyclodextrin encapsulation or liposomal formulation, as demonstrated for labile succinic acid derivatives .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
